[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile
Description
Properties
CAS No. |
61021-34-9 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-[(5-ethyl-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-2-9-3-4-11-10(7-9)12(8-14-11)15-6-5-13/h3-4,7-8,14H,2,6H2,1H3 |
InChI Key |
CGXQOXXHOZPULX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2SCC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The preparation typically involves three key steps:
Synthesis of 5-ethylindole intermediate : The indole ring is first functionalized at the 5-position with an ethyl group. This can be achieved via electrophilic substitution or by starting from a suitably substituted precursor.
Introduction of the sulfanyl group at the 3-position : The 3-position of the indole is activated for nucleophilic substitution or coupling with a thiol or sulfanyl-containing reagent.
Attachment of the acetonitrile moiety : The sulfanyl group is linked to an acetonitrile fragment, often via reaction with a haloacetonitrile or by nucleophilic substitution.
Specific Synthetic Procedures
Sulfanyl Acetonitrile Formation via Nucleophilic Substitution
A common approach involves the reaction of 5-ethylindole-3-thiol (or its equivalent) with a haloacetonitrile (e.g., chloroacetonitrile) under basic conditions to form the sulfanyl acetonitrile linkage. The reaction proceeds via nucleophilic substitution of the halogen by the thiolate anion.
- Reaction conditions : Mild base (e.g., sodium hydride, potassium carbonate) in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature : Typically room temperature to moderate heating (25–80 °C).
- Reaction time : Several hours until completion monitored by chromatographic methods (TLC, HPLC).
Industrially Relevant Processes for Related Indole Derivatives
Patent literature on 5-substituted indole derivatives (e.g., eletriptan intermediates) provides insights into industrial preparation methods that may be adapted for [(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile:
- Use of acetylation and Heck coupling reactions to functionalize the indole ring.
- Avoidance of chromatographic purification by employing biphasic reaction systems and selective crystallization.
- Use of mild bases (e.g., sodium carbonate, lithium carbonate) for hydrolysis and deprotection steps to minimize impurities.
- Monitoring reaction progress by HPLC or UPLC to ensure high purity (>95%) of intermediates.
These methods emphasize cost-effectiveness, scalability, and impurity control, which are critical for pharmaceutical intermediates.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| 1. 5-Ethylindole synthesis | Electrophilic substitution or precursor synthesis | Ethylating agents, controlled conditions | Selective substitution at 5-position | Regioselectivity control |
| 2. Sulfanyl group introduction | Nucleophilic substitution with haloacetonitrile | 5-Ethylindole-3-thiol, haloacetonitrile, base (K2CO3, NaH), DMF/DMSO, 25–80 °C | Straightforward, mild conditions | Thiol handling, side reactions |
| 3. Coupling via Pd-catalyzed cross-coupling (alternative) | Pd(OAc)2, phosphine ligands, thiol derivative, aprotic solvent, 80–120 °C | High selectivity, scalable | Requires catalyst, cost | |
| 4. Purification | Biphasic extraction, crystallization | Water/organic solvent systems | Avoids chromatography, scalable | Solvent selection critical |
Research Findings and Analytical Monitoring
- Purity and yield : High purity (>95% by HPLC) is achievable by controlling reaction parameters and employing selective isolation techniques.
- Reaction monitoring : TLC, HPLC, and UPLC are standard for tracking reaction progress and completion.
- Impurity control : Use of mild bases and avoidance of strong bases like potassium carbonate in some steps reduces impurity formation.
- Industrial scalability : Processes avoiding chromatographic purification and using biphasic systems are preferred for large-scale synthesis.
Chemical Reactions Analysis
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, potentially modulating their activity . The thioacetonitrile group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Methoxyindole-3-acetonitrile (C₁₁H₁₀N₂O): The methoxy group at the 5-position is electron-donating, enhancing the indole’s electron density. This contrasts with the 5-ethyl group in the target compound, which increases lipophilicity but lacks significant electronic modulation. Methoxy derivatives often exhibit improved solubility in polar solvents compared to ethyl analogs .
- The acetonitrile group at the 3-position remains consistent, but the shifted indole substitution alters π-π stacking interactions .
Functional Group Variations
- (6-Amino-1H-indol-3-yl)acetonitrile (C₁₀H₈N₃): The 6-amino group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes. However, the amino group also increases susceptibility to oxidation compared to the stable ethyl substituent .
Heterocyclic Variations with Sulfanyl Acetonitrile Moieties
- 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile (C₄H₅N₅S): Replacement of the indole core with a 1,2,4-triazole ring shifts the electronic profile significantly. The molecular weight (155.18 g/mol) is notably lower than the indole-based target compound (215.29 g/mol) .
- This compound’s higher nitrogen content (MW 182.22 g/mol) contrasts with the indole derivative’s balance of lipophilicity and moderate polarity .
Table 1: Comparative Analysis of Key Attributes
- Biological Activity : Sulfanyl-containing indoles (e.g., compound 5 in ) show antimicrobial properties, likely due to thiol-mediated redox interactions. Triazole derivatives may target different pathways via hydrogen bonding .
Crystallographic and Stability Considerations
- The methoxy analog crystallizes in a monoclinic system with well-defined hydrogen-bonding networks (mean C–C bond length = 0.003 Å), whereas sulfur-containing compounds may exhibit less predictable packing due to the sulfanyl group’s conformational flexibility .
- Stability: Sulfanyl acetonitriles are prone to oxidation under ambient conditions, necessitating inert storage (+4°C for triazine analogs), unlike methoxy or alkylated indoles .
Biological Activity
[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring with an ethyl group at the 5-position and a sulfanyl group attached to the acetonitrile moiety. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in breast and melanoma cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SH-SY5Y | TBD | Induction of apoptosis |
| Indole-3-acetonitrile | MCF7 (Breast) | 15 | Modulation of serotonin pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Similar indole derivatives have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated significant inhibition zones, indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | MRSA | TBD | Inhibitory |
| 7b (related indole) | Staphylococcus epidermidis | 0.25 | Bactericidal |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the indole ring can interact with various molecular targets, including receptors and enzymes involved in cell signaling pathways. These interactions may lead to modulation of cellular processes such as apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar indole derivatives:
Table 3: Comparison of Indole Derivatives
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Ethyl & sulfanyl groups | Moderate (TBD) | Moderate (TBD) |
| Indole-3-acetonitrile | No ethyl group, sulfanyl present | High (15 µM) | Low |
| 5-Ethyl-1H-indole-3-carboxaldehyde | Aldehyde instead of sulfanyl | Low (TBD) | Moderate |
Case Studies
Recent studies have highlighted the potential of indole derivatives in cancer therapy. For instance, one study investigated the effects of indole compounds on SH-SY5Y neuroblastoma cells, revealing that certain concentrations could enhance cell viability while reducing others . This dual effect underscores the complexity of these compounds in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
